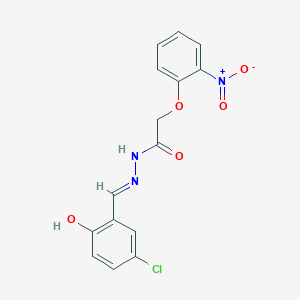
N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
説明
N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as CHA-NNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the chelation of metal ions and the induction of oxidative stress. N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to selectively bind to copper ions, which may contribute to its anticancer properties. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant properties.
実験室実験の利点と制限
One advantage of N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its ability to selectively bind to certain metal ions, which makes it a useful tool for studying metal ion-dependent processes. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have anticancer and anti-inflammatory properties, which may make it a useful tool for studying these processes. However, one limitation of N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide-based sensors for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide and its potential applications in cancer and inflammation research. Finally, the development of N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide analogs with improved properties, such as reduced toxicity or increased selectivity, may also be an area of future research.
科学的研究の応用
N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential use as a metal ion sensor due to its ability to selectively bind to certain metal ions. It has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been explored as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-5-6-13(20)10(7-11)8-17-18-15(21)9-24-14-4-2-1-3-12(14)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDEFYULDMIFR-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



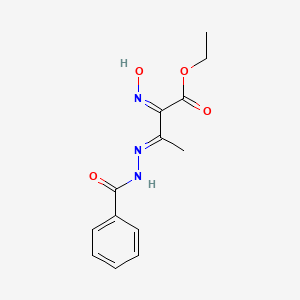


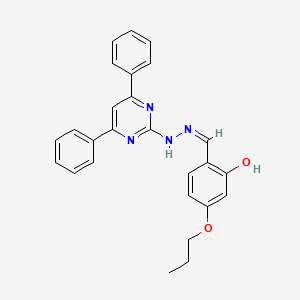

hydrazone](/img/structure/B3725389.png)
![4-ethoxy-2-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3725393.png)
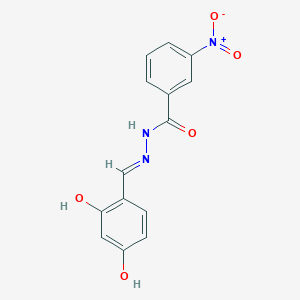
![7-(3,5-dichloro-2-hydroxybenzyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3725402.png)
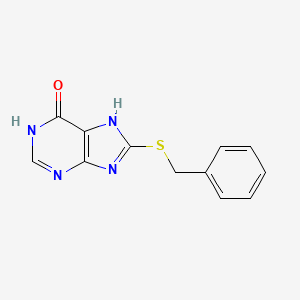
![ethyl 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725417.png)
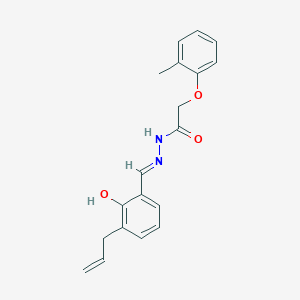
![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)
![{2-[(2-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3725462.png)